3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(2-thienyl)-, diethyl ester 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(2-thienyl)-, diethyl ester
Brand Name: Vulcanchem
CAS No.: 23118-58-3
VCID: VC21270880
InChI: InChI=1S/C17H21NO4S/c1-5-21-16(19)13-10(3)18-11(4)14(17(20)22-6-2)15(13)12-8-7-9-23-12/h7-9,15,18H,5-6H2,1-4H3
SMILES: CCOC(=O)C1=C(NC(=C(C1C2=CC=CS2)C(=O)OCC)C)C
Molecular Formula: C17H21NO4S
Molecular Weight: 335.4 g/mol

3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(2-thienyl)-, diethyl ester

CAS No.: 23118-58-3

Cat. No.: VC21270880

Molecular Formula: C17H21NO4S

Molecular Weight: 335.4 g/mol

* For research use only. Not for human or veterinary use.

3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(2-thienyl)-, diethyl ester - 23118-58-3

Specification

CAS No. 23118-58-3
Molecular Formula C17H21NO4S
Molecular Weight 335.4 g/mol
IUPAC Name diethyl 2,6-dimethyl-4-thiophen-2-yl-1,4-dihydropyridine-3,5-dicarboxylate
Standard InChI InChI=1S/C17H21NO4S/c1-5-21-16(19)13-10(3)18-11(4)14(17(20)22-6-2)15(13)12-8-7-9-23-12/h7-9,15,18H,5-6H2,1-4H3
Standard InChI Key JCHPOTOEIRYEPD-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(NC(=C(C1C2=CC=CS2)C(=O)OCC)C)C
Canonical SMILES CCOC(=O)C1=C(NC(=C(C1C2=CC=CS2)C(=O)OCC)C)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator